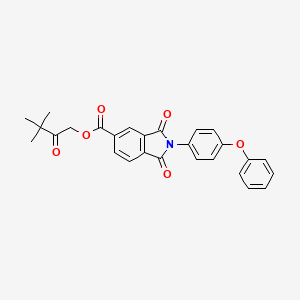
3,3-dimethyl-2-oxobutyl 1,3-dioxo-2-(4-phenoxyphenyl)-2,3-dihydro-1H-isoindole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-DIMETHYL-2-OXOBUTYL 1,3-DIOXO-2-(4-PHENOXYPHENYL)ISOINDOLE-5-CARBOXYLATE is a complex organic compound with the molecular formula C27H23NO6 and a molecular weight of 457.475 Da . This compound is known for its unique structure, which includes an isoindole core substituted with a phenoxyphenyl group and a dimethyl-oxobutyl ester.
Méthodes De Préparation
The synthesis of 3,3-DIMETHYL-2-OXOBUTYL 1,3-DIOXO-2-(4-PHENOXYPHENYL)ISOINDOLE-5-CARBOXYLATE involves several steps, typically starting with the preparation of the isoindole core. This can be achieved through a series of reactions including cyclization and functional group modifications. The phenoxyphenyl group is introduced via a substitution reaction, and the final esterification step involves the addition of the dimethyl-oxobutyl group. Industrial production methods may involve optimized reaction conditions such as the use of specific catalysts, solvents, and temperature controls to maximize yield and purity .
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The phenoxyphenyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions.
Applications De Recherche Scientifique
3,3-DIMETHYL-2-OXOBUTYL 1,3-DIOXO-2-(4-PHENOXYPHENYL)ISOINDOLE-5-CARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The isoindole core and phenoxyphenyl group play crucial roles in binding to these targets, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, affecting cellular signaling and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar compounds include other isoindole derivatives with varying substituents. For example:
3,3-DIMETHYL-2-OXOBUTYL 1,3-DIOXO-2-PHENYL-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLATE: Differing by the phenyl group instead of the phenoxyphenyl group.
3,3-DIMETHYL-2-OXOBUTYL 1,3-DIOXO-2-(2-PHENYLETHYL)ISOINDOLE-5-CARBOXYLATE: Featuring a phenylethyl group. The uniqueness of 3,3-DIMETHYL-2-OXOBUTYL 1,3-DIOXO-2-(4-PHENOXYPHENYL)ISOINDOLE-5-CARBOXYLATE lies in its specific substituents, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C27H23NO6 |
|---|---|
Poids moléculaire |
457.5 g/mol |
Nom IUPAC |
(3,3-dimethyl-2-oxobutyl) 1,3-dioxo-2-(4-phenoxyphenyl)isoindole-5-carboxylate |
InChI |
InChI=1S/C27H23NO6/c1-27(2,3)23(29)16-33-26(32)17-9-14-21-22(15-17)25(31)28(24(21)30)18-10-12-20(13-11-18)34-19-7-5-4-6-8-19/h4-15H,16H2,1-3H3 |
Clé InChI |
DMKUADZPDHPAPS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)COC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


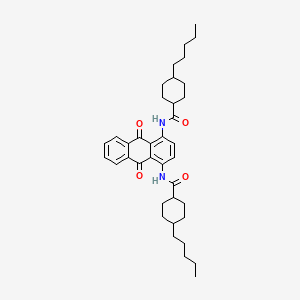
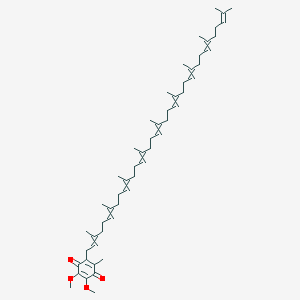
![3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(5-chloro-2-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B12461618.png)
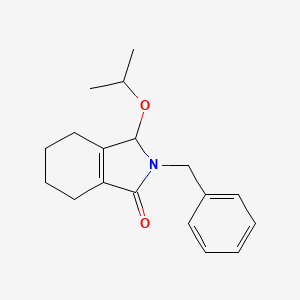
![N-(butan-2-yl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B12461622.png)
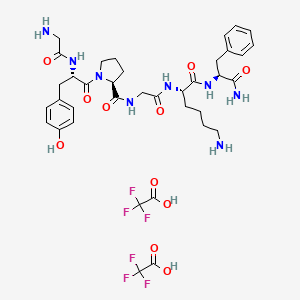
![2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B12461646.png)
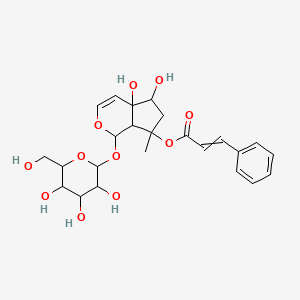
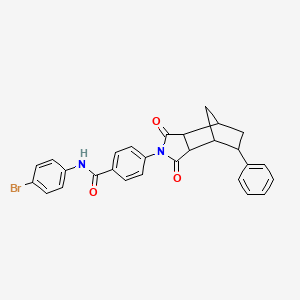
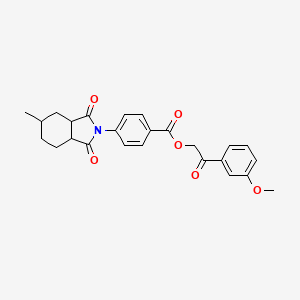
![5-(2,3-dichlorophenyl)-N-{4-[(thiophen-2-ylcarbonyl)amino]phenyl}furan-2-carboxamide](/img/structure/B12461665.png)
![1-Dibenzo[b,d]furan-3-yl-3-naphthalen-1-ylurea](/img/structure/B12461674.png)
![N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-methoxy-3-nitrobenzamide](/img/structure/B12461678.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-methyl-5-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B12461679.png)
